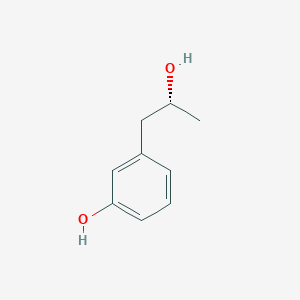

(R)-3-(2-Hydroxypropyl)phenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H12O2 |

|---|---|

Molecular Weight |

152.19 g/mol |

IUPAC Name |

3-[(2R)-2-hydroxypropyl]phenol |

InChI |

InChI=1S/C9H12O2/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6-7,10-11H,5H2,1H3/t7-/m1/s1 |

InChI Key |

QBXLGKAGMWXECL-SSDOTTSWSA-N |

Isomeric SMILES |

C[C@H](CC1=CC(=CC=C1)O)O |

Canonical SMILES |

CC(CC1=CC(=CC=C1)O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for R 3 2 Hydroxypropyl Phenol

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral molecule from an achiral or racemic precursor. This is often achieved by using a chiral catalyst or reagent that directs the formation of the desired stereoisomer.

Asymmetric Catalysis for Chiral Alcohol Formation

Asymmetric catalysis is a powerful tool for the efficient synthesis of chiral alcohols. One of the most prominent methods is the asymmetric transfer hydrogenation (ATH) of prochiral ketones. mdpi.com This technique involves the transfer of hydrogen from a hydrogen donor, such as isopropanol (B130326) or a formic acid/triethylamine mixture, to the ketone, mediated by a chiral transition metal catalyst.

For the synthesis of (R)-3-(2-Hydroxypropyl)phenol, this would involve the reduction of 1-(3-hydroxyphenyl)propan-2-one. Chiral ruthenium(II) complexes, particularly those developed by Noyori and colleagues, are highly effective for this transformation. mdpi.com These catalysts typically feature a Ru(II) center coordinated to an arene ligand and a chiral diamine ligand, such as TsDPEN (N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine). By selecting the appropriate enantiomer of the catalyst ligand, (R,R)-TsDPEN in this case, the hydride is delivered to one face of the ketone, leading to the preferential formation of the (R)-alcohol. The presence of the hydroxyl group on the aromatic ring can influence the catalytic activity and selectivity. nih.govresearchgate.net Research on ortho-hydroxyphenyl ketones has shown that the hydroxyl group can act as a directing group, coordinating to the catalyst and enhancing stereocontrol. nih.govresearchgate.net This principle suggests that high enantioselectivity can be achieved for the meta-substituted precursor as well.

Table 1: Representative Results for Asymmetric Transfer Hydrogenation of Aromatic Ketones

| Catalyst | Substrate | Hydrogen Donor | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| (R,R)-TsDPEN-Ru(II) | Acetophenone (B1666503) | HCOOH/NEt3 | Up to 98% | mdpi.com |

| C3-Tethered Ru(II) Catalyst | o-Hydroxyphenyl Ketones | HCOOH/NEt3 | >99% | nih.gov |

Chiral Auxiliary-Mediated Approaches to Stereoselective Synthesis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct a subsequent stereoselective transformation. wikipedia.org After the desired chiral center is created, the auxiliary is removed and can often be recovered for reuse.

A viable strategy for synthesizing this compound using this approach begins by attaching a chiral auxiliary to a derivative of 3-hydroxypropiophenone. For instance, an Evans oxazolidinone, a widely used class of chiral auxiliaries, could be acylated with a protected 3-hydroxyphenylpropionic acid. The resulting imide can then undergo a diastereoselective reduction of the ketone. The chiral environment created by the auxiliary blocks one face of the carbonyl group, forcing the reducing agent (e.g., sodium borohydride) to attack from the less hindered face. This establishes the desired (R)-stereocenter at the alcohol. The final step involves the hydrolytic cleavage of the auxiliary to release the enantiomerically enriched this compound. Alternatively, auxiliaries like pseudoephedrine can be used to form chiral amides that direct diastereoselective alkylation or reduction reactions.

Organocatalytic Routes to this compound and Analogues

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the need for metal-based catalysts. A premier example applicable to the synthesis of this compound is the Corey-Bakshi-Shibata (CBS) reduction. sigmaaldrich.comalfa-chemistry.com This method employs a chiral oxazaborolidine catalyst, derived from a chiral amino alcohol like (S)-prolinol, to mediate the enantioselective reduction of prochiral ketones with a borane (B79455) source (e.g., borane-THF complex). nih.govnrochemistry.com

In this process, the oxazaborolidine catalyst coordinates with the borane, activating it as a hydride donor. nrochemistry.com The catalyst-borane complex then coordinates to the carbonyl oxygen of the substrate, 1-(3-hydroxyphenyl)propan-2-one. The steric environment of the catalyst directs the ketone to bind in a specific orientation, exposing one enantiotopic face to the intramolecular hydride transfer. nih.govresearchgate.net Using the (S)-prolinol-derived catalyst, the hydride is delivered to the Re face of the ketone, yielding the (R)-alcohol with typically high levels of enantioselectivity. magritek.com The CBS reduction is known for its operational simplicity, high enantiomeric excesses, and predictable stereochemical outcome. alfa-chemistry.comorganic-chemistry.org

Table 2: Typical Performance of CBS Reduction on Aromatic Ketones

| Catalyst Precursor | Substrate | Reductant | Yield | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|

| (S)-α,α-Diphenyl-2-pyrrolidinemethanol | Acetophenone | BH3-THF | High | >95% | ijprs.com |

| (S)-5-(diphenylhydroxymethyl)pyrrolidin-2-one | Various Aromatic Ketones | BH3-THF | Good | Up to 98% | organic-chemistry.org |

Chemoenzymatic Synthesis and Biocatalysis for Enantiopure Compounds

Biocatalysis leverages the high selectivity of enzymes or whole microbial cells to perform chemical transformations. These methods are prized for their efficiency, mild reaction conditions, and excellent stereocontrol, making them powerful alternatives to traditional chemical synthesis.

Enzyme-Mediated Kinetic Resolution

Kinetic resolution is a technique used to separate a racemic mixture by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or reagent. In an enzyme-mediated kinetic resolution of racemic 3-(2-hydroxypropyl)phenol, an enzyme, typically a lipase (B570770), is used to selectively acylate one of the enantiomers.

The process involves treating the racemic alcohol with an acyl donor, such as vinyl acetate, in the presence of a lipase like Candida antarctica lipase B (CAL-B) or Pseudomonas cepacia lipase (PSL). The enzyme's active site is chiral and will preferentially bind and catalyze the acylation of one enantiomer (e.g., the (S)-enantiomer) at a much faster rate than the other. The reaction is stopped at or near 50% conversion, at which point the mixture contains the acylated (S)-ester and the unreacted, enantiomerically enriched this compound. These two compounds can then be separated by standard techniques like column chromatography. This method can provide access to both enantiomers: the unreacted alcohol and the alcohol obtained after hydrolysis of the ester.

Whole-Cell Biotransformations for Stereoselective Production

Whole-cell biotransformations utilize intact microbial cells (e.g., bacteria or yeast) as self-contained catalytic systems. These cells possess ketoreductase enzymes that can perform the asymmetric reduction of ketones to chiral alcohols with exceptional enantioselectivity. This approach is often cost-effective as it bypasses the need for enzyme purification and includes inherent cofactor regeneration systems.

To produce this compound, whole cells of microorganisms such as Saccharomyces cerevisiae (baker's yeast), Pichia, or genetically engineered Escherichia coli expressing a specific ketoreductase can be used. researchgate.net The cells are incubated with the substrate, 1-(3-hydroxyphenyl)propan-2-one, often with a co-substrate like glucose to provide the reducing equivalents (NADPH or NADH) for the enzymatic reduction. Many ketoreductases follow Prelog's rule, where the hydride is delivered to the Re face of the ketone, yielding the (S)-alcohol. However, numerous anti-Prelog reductases are known that deliver the hydride to the Si face, providing the desired (R)-alcohol. By screening different microbial strains or expressing a specific anti-Prelog ketoreductase, the synthesis can be directed to produce this compound with very high conversion and enantiomeric excess. nih.gov

Table 3: Illustrative Data for Whole-Cell Reduction of Prochiral Ketones

| Microorganism/Enzyme | Substrate | Product Configuration | Conversion | Enantiomeric Excess (ee) |

|---|---|---|---|---|

| Plant Tissues (e.g., Carrot, Apple) | Acetophenone | (R) or (S) | ~80% | ~98% |

| Lactobacillus brevis ADH | Acetophenone Derivatives | (R) | High | >99% |

| Engineered E. coli with Ketoreductase | Various Ketones | (R) or (S) | >95% | >99% |

Multi-Component Reactions for Structural Elaboration

Multi-component reactions (MCRs) offer a powerful strategy for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. semanticscholar.orgcaltech.edu These reactions are characterized by high atom and step economy, minimizing waste and reducing the number of purification steps required compared to traditional linear syntheses. frontiersin.org While specific MCRs for the direct synthesis of this compound are not extensively documented in the literature, the principles of MCRs can be applied to the synthesis of its key precursors, such as chiral 1-aryl-2-propanols.

One conceptual approach involves a three-component reaction that could assemble the core structure. For instance, a hypothetical reaction could involve a substituted phenol (B47542), a propylene (B89431) oxide equivalent, and a chiral catalyst to directly form the desired product. However, controlling the regioselectivity and enantioselectivity in such a reaction would be a significant challenge.

A more plausible strategy involves the application of MCRs to synthesize a chiral precursor that can then be converted to this compound. For example, asymmetric multicomponent reactions are a powerful tool for creating complex chiral compounds with high efficiency and atom economy. frontiersin.org Research into the synthesis of chiral aryl-1,2-mercaptoamines through a microwave-assisted three-component protocol in water highlights the potential of MCRs in generating chiral building blocks. rsc.org

While a direct data table for a specific multi-component reaction leading to this compound is not available in the current literature, the following table illustrates the potential advantages of an MCR approach for a related hypothetical synthesis of a chiral aryl alcohol compared to a linear synthesis.

| Waste Generation | Higher | Lower |

The development of novel MCRs remains an active area of research, and future advancements may lead to the direct and efficient synthesis of this compound and its derivatives.

Green Chemistry Principles in this compound Synthesis Research

The application of green chemistry principles is crucial for the development of sustainable and environmentally benign chemical processes. rsc.org The synthesis of this compound can be evaluated and optimized through the lens of these principles, particularly focusing on atom economy, reaction efficiency, sustainable solvent selection, and the development of recyclable catalysts.

Atom Economy and Reaction Efficiency Studies

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. rsc.org Asymmetric hydrogenation of ketones, a key step in many synthetic routes to chiral alcohols like this compound, can achieve 100% atom economy in theory. nih.gov

The precursor to this compound is typically 3'-hydroxyacetophenone (B363920). The asymmetric reduction of this ketone to the corresponding (R)-alcohol is a critical step. Biocatalytic reductions, in particular, are known for their high enantioselectivity and can proceed with high atom economy.

To illustrate the concept, let's consider the asymmetric transfer hydrogenation of 3'-hydroxyacetophenone.

Reaction: 3'-Hydroxyacetophenone + Hydrogen Source → this compound

The atom economy can be calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

In an ideal asymmetric hydrogenation where molecular hydrogen is the reductant, the atom economy would be 100%. However, in transfer hydrogenation, a hydrogen donor is used, which affects the atom economy.

Reaction Mass Efficiency (RME) provides a more holistic view by considering the masses of all materials used, including solvents and reagents.

The following table provides a hypothetical analysis of the atom economy and reaction efficiency for different synthetic routes to a chiral benzylic alcohol, which is analogous to the synthesis of this compound.

Table 2: Atom Economy and Reaction Efficiency for a Hypothetical Chiral Benzylic Alcohol Synthesis

| Synthetic Route | Key Transformation | Theoretical Atom Economy (%) | Estimated Reaction Mass Efficiency (%) | Key Byproducts |

|---|---|---|---|---|

| Route A | Grignard Reaction with a Chiral Auxiliary | ~50-60% | <10% | Magnesium salts, auxiliary waste |

| Route B | Asymmetric Transfer Hydrogenation | ~80-90% (depends on H-donor) | 10-20% | Oxidized H-donor, catalyst residue |

| Route C | Asymmetric Hydrogenation (H2) | 100% | 15-25% | Catalyst residue |

| Route D | Biocatalytic Reduction (whole cell) | ~95% (including co-substrate) | 5-15% | Biomass, buffer components |

These values are illustrative and can vary significantly based on specific reaction conditions and purification methods.

Sustainable Solvent Selection and Catalyst Development

The choice of solvent is a critical factor in the environmental impact of a chemical process. Traditional volatile organic solvents (VOCs) are often toxic and contribute to air pollution. Research is increasingly focused on the use of greener alternatives such as water, supercritical fluids, ionic liquids, and bio-based solvents. nih.govmdpi.com

In the context of synthesizing this compound, the asymmetric reduction of 3'-hydroxyacetophenone can be performed in more sustainable solvent systems. For instance, biocatalytic reductions are often carried out in aqueous media, which is an environmentally benign solvent. magtech.com.cn Recent studies have also explored the use of deep eutectic solvents (DESs) and ionic liquids to enhance the efficiency and sustainability of biocatalytic processes. nih.gov

The development of efficient and recyclable catalysts is another key aspect of green chemistry. For the synthesis of chiral alcohols, both homogeneous and heterogeneous catalysts have been developed. Heterogeneous catalysts are often preferred as they can be easily separated from the reaction mixture and reused, reducing waste and cost. nih.govacs.org Research into recyclable catalysts for the alkylation of phenols and the synthesis of chiral benzylic alcohols is ongoing. nih.govnih.gov

Biocatalysis, using either isolated enzymes or whole microbial cells, offers a highly sustainable approach to the synthesis of this compound. mdpi.comrsc.org Enzymes are biodegradable, operate under mild conditions (temperature and pH), and exhibit high chemo-, regio-, and enantioselectivity. The asymmetric reduction of acetophenone derivatives using alcohol dehydrogenases (ADHs) from various microorganisms has been extensively studied. researchgate.net

Table 3: Comparison of Catalyst Systems for Asymmetric Ketone Reduction

| Catalyst Type | Advantages | Disadvantages | Recyclability |

|---|---|---|---|

| Homogeneous Chiral Metal Complexes | High activity and enantioselectivity | Difficult to separate, potential metal contamination | Poor |

| Heterogeneous Chiral Catalysts | Easy separation and recyclability | May have lower activity than homogeneous counterparts | Good to Excellent |

| Biocatalysts (Enzymes/Whole Cells) | High enantioselectivity, mild conditions, biodegradable | Can be sensitive to substrate/product inhibition, requires specific conditions | Moderate to Good (with immobilization) |

The continuous development of novel catalysts, including immobilized enzymes and nano-catalysts, holds significant promise for the sustainable and efficient synthesis of this compound. rsc.org

Stereochemical Elucidation and Advanced Characterization of R 3 2 Hydroxypropyl Phenol

Spectroscopic Techniques for Absolute Configuration Assignment

Spectroscopic methods that are sensitive to chirality are indispensable for assigning the absolute configuration of enantiomers. These techniques rely on the differential interaction of chiral molecules with polarized light or other probes.

Chiroptical spectroscopy techniques are powerful non-destructive methods for investigating the stereochemistry of chiral molecules. They measure the differential interaction of a chiral sample with left- and right-circularly polarized light.

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, known as the Cotton effect, is plotted as a function of wavelength. The resulting CD spectrum is unique to a specific enantiomer; its mirror image enantiomer will produce a mirror-image spectrum. For (R)-3-(2-Hydroxypropyl)phenol, the CD spectrum would be compared with theoretical spectra calculated using quantum chemical methods, such as time-dependent density functional theory (TD-DFT). A match between the experimental and calculated spectrum for the R-configuration would confirm its absolute stereochemistry. The amplitude of the CD signal is directly proportional to the enantiomeric purity of the sample.

Optical Rotatory Dispersion (ORD) measures the change in the angle of rotation of plane-polarized light as a function of wavelength. An ORD curve provides information about the stereochemistry of a molecule, and like CD, the curve for one enantiomer is the mirror image of the other. While CD spectroscopy is often preferred due to its sensitivity within the absorption bands of chromophores, ORD can provide valuable information over a broader wavelength range. For this compound, the ORD curve's shape and sign, particularly around the aromatic chromophore's absorption maxima, would be characteristic of the R-enantiomer.

| Technique | Parameter | Wavelength (nm) | Expected Value for (R)-enantiomer |

|---|---|---|---|

| Circular Dichroism (CD) | Molar Ellipticity [θ] (deg·cm²/dmol) | ~275 | Positive Cotton Effect |

| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] (degrees) | 589 (Sodium D-line) | Positive Value |

While standard NMR spectroscopy cannot distinguish between enantiomers, advanced techniques can be employed for stereochemical analysis. One powerful method involves the use of a chiral derivatizing agent (CDA). For this compound, both the phenolic and secondary alcohol groups can be reacted with a CDA, such as α-methoxyphenylacetic acid (MPA), to form diastereomeric esters. These diastereomers have distinct physical properties and, crucially, will exhibit different chemical shifts in their ¹H and ¹³C NMR spectra.

By analyzing the differences in the chemical shifts (Δδ) of the protons near the stereocenter for the two diastereomers, the absolute configuration can be determined based on established empirical models for the specific CDA used. Furthermore, two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons, offering insights into the preferred conformations of the diastereomeric derivatives and further supporting the configurational assignment.

| Proton | Hypothetical Δδ (ppm) after derivatization with (R)-MPA | Inferred Configuration |

|---|---|---|

| Methine Proton (-CH-O) | -0.08 | R |

| Methyl Protons (-CH₃) | +0.05 | R |

Vibrational Circular Dichroism (VCD) is an infrared spectroscopic technique that measures the differential absorption of left and right circularly polarized light in the vibrational transitions of a molecule. VCD is exceptionally sensitive to the absolute configuration and conformation of chiral molecules.

For this compound, the experimental VCD spectrum would be recorded and compared to a spectrum predicted by quantum chemical calculations for the R-configuration. The VCD spectrum contains a wealth of structural information, with characteristic bands corresponding to the stretching and bending modes of the molecule's functional groups (e.g., O-H, C-O, aromatic C-H). A strong correlation between the signs and intensities of the bands in the experimental and calculated spectra provides a definitive assignment of the absolute configuration.

Chromatographic Analysis for Enantiomeric Purity Determination

Chromatographic techniques are the gold standard for separating enantiomers and quantifying the enantiomeric purity of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the separation and quantification of enantiomers in the pharmaceutical industry. The separation is achieved using a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Developing a chiral HPLC method for this compound would involve:

Column Screening : Testing various CSPs, such as those based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or Pirkle-type phases, to find one that provides baseline separation of the R- and S-enantiomers.

Mobile Phase Optimization : Adjusting the composition of the mobile phase (typically a mixture of an alkane like hexane and an alcohol like isopropanol (B130326) for normal-phase chromatography) to optimize resolution and analysis time.

Parameter Adjustment : Fine-tuning other parameters such as flow rate, column temperature, and detection wavelength (monitoring the phenol (B47542) chromophore) to achieve optimal performance.

Once developed, the method can be validated according to ICH guidelines to accurately determine the enantiomeric excess (ee) of this compound.

| Parameter | Condition |

|---|---|

| Column | Cellulose tris(3,5-dimethylphenylcarbamate) CSP |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 274 nm |

| Retention Time (S)-enantiomer | 8.5 min |

| Retention Time (R)-enantiomer | 9.8 min |

Chiral Gas Chromatography (GC) is another powerful technique for separating enantiomers, particularly for volatile or semi-volatile compounds. The stationary phases in chiral GC columns are typically based on cyclodextrin derivatives.

For the analysis of this compound, derivatization may be necessary to increase its volatility and improve chromatographic performance. The hydroxyl groups can be converted to less polar ethers or esters (e.g., trimethylsilyl ethers) prior to injection. The separation mechanism relies on the formation of transient, diastereomeric inclusion complexes between the derivatized enantiomers and the cyclodextrin-based CSP. The different stabilities of these complexes result in different retention times, allowing for baseline separation and accurate quantification of enantiomeric purity.

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration

The definitive determination of the absolute configuration of a chiral molecule is a critical aspect of its stereochemical elucidation. X-ray crystallography stands as an unequivocal method for this purpose, providing a three-dimensional map of the atomic arrangement within a crystalline solid. However, the successful application of this technique is contingent upon the ability to grow single crystals of sufficient quality, a task that can be challenging for oils or amorphous solids.

In cases where the target compound, such as this compound, does not readily crystallize, a common and effective strategy is the synthesis of crystalline derivatives. This involves chemically modifying the molecule to introduce functionalities that promote the formation of a well-ordered crystal lattice. The selection of a suitable derivatizing agent is crucial and is often guided by the goal of incorporating heavy atoms, which can aid in the determination of the absolute stereochemistry through anomalous dispersion effects.

A thorough review of scientific literature indicates that specific studies detailing the X-ray crystallographic analysis of crystalline derivatives of this compound for the purpose of absolute configuration determination have not been extensively reported. While the principles of this technique are well-established in the field of stereochemistry, the application to this particular compound is not documented in available research.

For illustrative purposes, the general procedure would involve the following steps:

Derivatization: The hydroxyl groups of this compound could be reacted with a chiral or achiral reagent to form a new compound with a higher propensity for crystallization. Common derivatizing agents include carboxylic acids (to form esters), isocyanates (to form carbamates), or reagents that can form salts.

Crystallization: The resulting derivative is then subjected to various crystallization techniques, such as slow evaporation, vapor diffusion, or cooling of a saturated solution, to obtain single crystals suitable for X-ray diffraction.

X-ray Diffraction Analysis: A single crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected and analyzed to determine the unit cell dimensions, space group, and the electron density distribution, which ultimately reveals the precise arrangement of atoms in the molecule.

Determination of Absolute Configuration: For chiral molecules, the analysis of the diffraction data, often aided by the presence of a heavy atom, allows for the unambiguous assignment of the absolute configuration (R or S) at the stereocenter.

Without specific research findings on crystalline derivatives of this compound, it is not possible to provide detailed experimental data or interactive data tables on its crystallographic analysis. The scientific community relies on such dedicated studies to be published to disseminate this level of detailed structural information.

Chemical Reactivity and Transformation Studies of R 3 2 Hydroxypropyl Phenol

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in (R)-3-(2-Hydroxypropyl)phenol significantly influences the reactivity of the aromatic ring and is itself a site for various chemical modifications.

Electrophilic Aromatic Substitution Reactions

The hydroxyl group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming electrophiles primarily to the ortho and para positions relative to the hydroxyl group. Due to the position of the 2-hydroxypropyl substituent at the 3-position, the available ortho positions are 2 and 4, and the para position is 6. The steric bulk of the side chain may influence the ratio of ortho to para substitution.

Common electrophilic aromatic substitution reactions applicable to phenols include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. For instance, nitration with dilute nitric acid would be expected to yield a mixture of nitro-substituted derivatives at the activated positions. Similarly, halogenation with bromine in a non-polar solvent would likely result in mono- or di-bromination at the ortho and para positions. The high reactivity of the phenol (B47542) ring often necessitates milder reaction conditions to avoid polysubstitution and oxidation.

Table 1: Regioselectivity in Electrophilic Aromatic Substitution of 3-Substituted Phenols

| Electrophile | Reagent and Conditions | Major Product(s) | Reference |

| NO₂⁺ | Dilute HNO₃ | 2-Nitro- and 4-Nitro- isomers | General textbook knowledge |

| Br⁺ | Br₂ in CCl₄ | 2-Bromo-, 4-Bromo-, and 6-Bromo- isomers | General textbook knowledge |

| SO₃ | Concentrated H₂SO₄ | 4-Hydroxy- and 2-Hydroxy-benzenesulfonic acid | General textbook knowledge |

| R⁺ (Alkylation) | Alkyl halide, Lewis acid | Ortho- and Para-alkylated phenols | General textbook knowledge |

| RCO⁺ (Acylation) | Acyl halide, Lewis acid | Ortho- and Para-acylated phenols | General textbook knowledge |

Etherification and Esterification of the Phenolic Moiety

The acidic nature of the phenolic hydroxyl group allows for its conversion into ethers and esters.

Etherification: The Williamson ether synthesis is a common method for the etherification of phenols. This involves the deprotonation of the phenolic hydroxyl group with a base, such as sodium hydroxide or potassium carbonate, to form a phenoxide ion. The resulting phenoxide is a potent nucleophile that can react with an alkyl halide to form an ether. For example, reaction with methyl iodide would yield (R)-3-(2-hydroxypropyl)-1-methoxybenzene. Another approach involves the reaction with epoxides, such as propylene (B89431) oxide, which can react with the phenoxide to introduce a hydroxyalkoxy side chain. google.comatamankimya.com

Esterification: Direct esterification of phenols with carboxylic acids is generally not efficient. organic-chemistry.org More reactive carboxylic acid derivatives, such as acid chlorides or anhydrides, are typically used. organic-chemistry.org The reaction is often carried out in the presence of a base, like pyridine or triethylamine, to neutralize the liberated acid and to catalyze the reaction. For instance, treatment of this compound with acetyl chloride would yield (R)-3-(2-hydroxypropyl)phenyl acetate.

Transformations at the Secondary Alcohol Moiety

The secondary alcohol group on the propyl side chain offers another site for chemical modification, including oxidation, reduction, and nucleophilic substitution.

Selective Oxidation and Reduction Methodologies

Selective Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 3-(2-oxopropyl)phenol. A variety of oxidizing agents can be employed for this transformation. For selective oxidation of benzylic alcohols, reagents like manganese dioxide (MnO₂) or potassium permanganate (KMnO₄) under controlled conditions are often used. google.com More modern methods may employ catalytic systems with co-oxidants to achieve higher selectivity and milder reaction conditions. Care must be taken to avoid oxidation of the phenolic ring, which is susceptible to oxidation under harsh conditions.

Selective Reduction: While the secondary alcohol is already in a reduced state, the corresponding ketone can be reduced back to the alcohol. This is relevant in synthetic pathways where the ketone is an intermediate. Common reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). These reagents are generally chemoselective for carbonyl groups and would not reduce the aromatic ring under standard conditions.

Table 2: Examples of Selective Oxidation and Reduction of Secondary Benzylic Alcohols

| Transformation | Reagent | Product | Typical Yield (%) | Reference |

| Oxidation | MnO₂ | Ketone | Good to excellent | google.com |

| Oxidation | PCC (Pyridinium chlorochromate) | Ketone | High | General textbook knowledge |

| Reduction | NaBH₄ | Secondary Alcohol | High | General textbook knowledge |

| Reduction | LiAlH₄ | Secondary Alcohol | High | General textbook knowledge |

Nucleophilic Substitution Reactions and Rearrangements

The hydroxyl group of the secondary alcohol can be converted into a good leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution reactions. For example, reaction with tosyl chloride in the presence of a base would form the corresponding tosylate. This derivative can then be reacted with various nucleophiles to introduce new functional groups at this position.

Rearrangement reactions are less common for this specific structure under typical conditions but could potentially be induced under acidic conditions, possibly involving the formation of a carbocation at the secondary position.

Regioselectivity and Diastereoselectivity in Derivatization Reactions

When both the phenolic hydroxyl group and the secondary alcohol are potential sites for reaction, the choice of reagents and reaction conditions becomes crucial for achieving regioselectivity. For instance, in acylation reactions, using a less reactive acylating agent might favor esterification of the more nucleophilic secondary alcohol over the phenolic hydroxyl group under certain conditions. Conversely, activation of the phenolic hydroxyl group as a phenoxide would direct reactions to that site.

Given that this compound is a chiral molecule, reactions at the secondary alcohol can proceed with diastereoselectivity. When reacting with a chiral reagent, the formation of diastereomeric products is possible. The inherent chirality of the starting material can influence the stereochemical outcome of reactions at the stereocenter. For example, enzymatic esterification of similar chiral alcohols has been shown to proceed with high diastereoselectivity, allowing for kinetic resolution of racemic mixtures. units.itnih.govnih.gov The stereochemistry of the starting material can direct the approach of incoming reagents, leading to a preference for one diastereomer over the other in the product. units.itnih.govnih.gov

Mechanistic Investigations of Key Transformations

The chemical reactivity of this compound is characterized by the interplay of its phenolic hydroxyl group, the secondary alcohol on the propyl side chain, and the stereochemistry at the C2 position of the propyl group. While specific mechanistic studies on this exact enantiomer are not extensively documented in publicly available literature, a comprehensive understanding of its key transformations can be extrapolated from established mechanisms of similar phenolic compounds and by considering the influence of its chiral side chain. Key transformations of interest include oxidation, etherification, esterification, and coupling reactions.

Oxidative Coupling Reactions

Phenols are well-known to undergo oxidative coupling in the presence of various oxidants, leading to the formation of C-C or C-O bonds. These reactions are of significant interest for the synthesis of complex molecules, including natural products and polymers. The mechanism of oxidative coupling typically proceeds through the formation of a phenoxy radical intermediate.

For this compound, one-electron oxidation of the phenolic hydroxyl group would generate the corresponding (R)-3-(2-hydroxypropyl)phenoxy radical. The spin density in this radical is delocalized over the aromatic ring, with significant contributions at the ortho and para positions to the oxygen atom. The subsequent coupling of two such radicals can lead to a variety of dimeric products.

Table 1: Plausible Regioisomeric Products from Oxidative Coupling of this compound

| Coupling Type | Resulting Linkage | Potential for Diastereoselectivity |

| C-C (ortho-ortho) | Biaryl | High |

| C-C (ortho-para) | Biaryl | High |

| C-C (para-para) | Biaryl | High |

| C-O (ortho-O) | Diaryl ether | High |

| C-O (para-O) | Diaryl ether | High |

The presence of the chiral (R)-2-hydroxypropyl side chain is expected to exert significant stereocontrol in the coupling process. The chiral environment created by the side chain can influence the approach of the two radical species, leading to diastereoselective formation of the coupled products. This diastereoselectivity would arise from the differential steric hindrance and potential non-covalent interactions (e.g., hydrogen bonding involving the secondary alcohol) that favor certain transition states over others. The regio- and stereoselectivity of such oxidative coupling reactions are known to be influenced by factors such as the choice of oxidant, solvent, and pH.

Enzymatic oxidative coupling, for instance using peroxidases, often provides a high degree of control over the reaction's regio- and stereoselectivity. In a hypothetical enzymatic oxidation of this compound, the chiral substrate would bind to the enzyme's active site in a specific orientation. This precise positioning would dictate the site of radical formation and the subsequent coupling, potentially leading to a single major diastereomeric product.

Enzymatic Hydroxylation

Phenol hydroxylases are a class of enzymes that can introduce a second hydroxyl group onto a phenolic ring. The mechanism of these enzymes, such as phenol 2-monooxygenase, typically involves the activation of molecular oxygen by a flavin cofactor. For a substrate like this compound, the enzyme would likely direct hydroxylation to a specific position on the aromatic ring, for example, ortho to the existing hydroxyl group.

The catalytic cycle would involve the binding of the phenolic substrate and NADPH to the enzyme, followed by the reduction of the FAD cofactor. The reduced flavin then reacts with molecular oxygen to form a hydroperoxyflavin intermediate, which is the key hydroxylating species. The stereochemistry of the (R)-3-(2-hydroxypropyl) side chain would play a crucial role in the initial binding of the substrate within the enzyme's active site, thereby influencing the regioselectivity of the hydroxylation.

Cross-Coupling Reactions

The phenolic hydroxyl group of this compound can be transformed into a better leaving group, such as a triflate or tosylate, to enable its participation in transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, or Buchwald-Hartwig reactions). The mechanism of these reactions is well-established and generally involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.

While the core mechanistic pathway of the cross-coupling reaction itself would not be directly altered by the chiral side chain, the synthesis of the activated phenolic substrate could be influenced by it. Furthermore, in reactions where the chiral center is in proximity to the reacting site, it could potentially influence the rate and efficiency of the catalytic cycle through steric effects.

Recent advancements have also explored the direct deoxygenative cross-coupling of phenols, which avoids the need for a pre-activation step. Mechanistic studies on these reactions, often catalyzed by ruthenium-nickel systems, suggest a pathway involving the formation of an organometallic intermediate where the phenolic C-O bond is cleaved. nih.gov The presence of the chiral side chain in this compound could potentially lead to diastereoselective outcomes if the catalyst interacts with the chiral center during the C-O bond activation or subsequent C-C bond formation steps. DFT studies have been instrumental in elucidating the feasibility and energetics of such proposed mechanisms. nih.gov

Computational and Theoretical Investigations of R 3 2 Hydroxypropyl Phenol

Reaction Mechanism Elucidation and Transition State Modeling

The study of reaction mechanisms at a molecular level is crucial for understanding the chemical behavior of compounds like (R)-3-(2-Hydroxypropyl)phenol. Computational chemistry provides powerful tools to elucidate these pathways and characterize the high-energy transition states that govern reaction rates. rsc.org Quantum chemical studies, in particular, offer significant insights into the mechanisms of reactions involving phenolic compounds, such as oxidation, free-radical scavenging, and enzymatic transformations. scienceopen.com

Theoretical investigations into the reaction mechanisms of phenols often focus on their antioxidant properties, which involve scavenging free radicals. scienceopen.com The primary mechanisms for this activity are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). nih.gov Computational models can predict the favorability of each pathway by calculating key thermodynamic and kinetic parameters. For a molecule like this compound, these calculations would focus on the phenolic hydroxyl group, as it is the most likely site of radical scavenging activity.

Key parameters calculated to elucidate these mechanisms include:

Bond Dissociation Enthalpy (BDE): The enthalpy change associated with the homolytic cleavage of the O-H bond in the phenol (B47542). A lower BDE indicates a greater ease of donating a hydrogen atom, suggesting a preference for the HAT mechanism.

Ionization Potential (IP): The energy required to remove an electron from the molecule. A lower IP suggests a greater propensity for the molecule to donate an electron, favoring the SET mechanism.

Proton Dissociation Enthalpy (PDE): The enthalpy change for the deprotonation of the phenol.

Electron Transfer Enthalpy (ETE): The enthalpy change associated with the electron transfer process.

Transition State Modeling is a critical component of these investigations. A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier and, consequently, the reaction rate. Computational methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to locate and characterize these transient structures. nih.gov For a reaction involving this compound, such as its oxidation or reaction with a radical species, researchers would model the geometric and electronic structure of the transition state. This involves identifying the specific bonds being formed and broken during the reaction. mdpi.com The calculated energy of the transition state allows for the determination of the activation energy, providing a quantitative measure of the reaction's feasibility.

The table below summarizes common computational methods and their applications in studying reaction mechanisms for phenolic compounds.

| Computational Method | Application in Mechanism Elucidation | Key Parameters Calculated |

| Density Functional Theory (DFT) | Locating transition states, calculating reaction pathways, and determining thermodynamic properties. | BDE, IP, Activation Energies, Reaction Enthalpies |

| Ab initio methods (e.g., CCSD(T)) | High-accuracy energy calculations for key points on the potential energy surface. | Highly accurate energies for reactants, products, and transition states. |

| Semi-empirical methods | Rapid screening of possible reaction pathways for large systems. | Geometries, heats of formation. |

| Multiconformer Transition State Theory (MC-TST) | Calculating reaction rate constants, especially for flexible molecules with multiple conformers. | Rate constants (k). nih.gov |

By applying these computational techniques, a detailed, atomistic-level understanding of the chemical reactivity of this compound can be achieved, predicting its behavior in various chemical environments.

In Silico Screening Methodologies for Predicting Interactions with Molecular Targets (Research Methodological Focus Only)

In silico screening encompasses a range of computational techniques used to identify and evaluate potential interactions between a small molecule, such as this compound, and a biological macromolecule, typically a protein or enzyme. nih.govmdpi.com These methods are fundamental in drug discovery and computational toxicology, allowing for the rapid screening of large virtual libraries of compounds to prioritize candidates for further experimental testing. nih.gov The focus of these methodologies is to predict the binding affinity and mode of interaction between a ligand and its target. dntb.gov.ua

The general workflow of an in silico screening campaign involves several key stages:

Target Selection and Preparation: A biological target (e.g., an enzyme or receptor) is identified. Its three-dimensional structure, typically obtained from X-ray crystallography or NMR spectroscopy, is prepared for computational analysis. This involves adding hydrogen atoms, assigning charges, and defining the potential binding site or active site.

Ligand Preparation: The 3D structure of the ligand, in this case, this compound, is generated and optimized to find its most stable conformation(s). This step is crucial as the ligand's conformation can significantly impact its binding to the target.

Molecular Docking: This is the core of many virtual screening methods. mdpi.com Docking algorithms predict the preferred orientation of the ligand when bound to the target to form a stable complex. The process involves two main tasks:

Sampling: Generating a large number of possible binding poses of the ligand within the target's active site.

Scoring: Estimating the binding affinity for each pose using a scoring function. The scores are typically expressed in energy units (e.g., kcal/mol), with lower values indicating a more favorable interaction. mdpi.com

Post-Docking Analysis and Refinement: The top-ranked poses from docking are analyzed to understand the specific molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. For more rigorous evaluation, methods like Molecular Dynamics (MD) simulations can be employed. MD simulations model the atomic movements of the system over time, providing insights into the stability of the ligand-target complex and allowing for the calculation of binding free energies. nih.gov

The table below outlines the primary methodologies used in in silico screening.

| Methodology | Description | Purpose in Screening |

| Structure-Based Virtual Screening (SBVS) | Uses the 3D structure of the molecular target to dock a library of compounds. | To identify compounds that fit well into the target's binding site and are predicted to have high affinity. mdpi.com |

| Ligand-Based Virtual Screening (LBVS) | Uses the structures of known active compounds for a target to identify other molecules with similar properties (e.g., shape, pharmacophores). | To find novel compounds with potentially similar activity when the 3D structure of the target is unknown. |

| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. | To rank potential ligands based on their predicted binding scores. |

| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules in the ligand-target complex over time. | To assess the stability of the predicted binding pose and refine binding energy calculations. nih.gov |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats the active site (the region of chemical reaction) with high-accuracy quantum mechanics and the rest of the protein with classical molecular mechanics. | To model reactions within an enzyme's active site with high accuracy, considering the influence of the entire protein environment. dntb.gov.ua |

Through these in silico methodologies, researchers can systematically and efficiently predict how this compound might interact with a wide array of biological targets, generating hypotheses for subsequent experimental validation.

Role of R 3 2 Hydroxypropyl Phenol As a Chiral Building Block in Complex Organic Synthesis

Precursor in Natural Product Synthesis Research

The utility of chiral compounds derived from nature, often referred to as the "chiral pool," is a cornerstone of modern synthetic chemistry, providing efficient pathways to complex molecules. wikipedia.orgnih.gov Phenolic compounds, in particular, are precursors to a wide array of natural products. mdpi.comencyclopedia.pub While extensive research exists on the use of various phenols in the synthesis of natural products, specific documented applications of (R)-3-(2-Hydroxypropyl)phenol as a direct precursor in this area are not widely reported in publicly available literature. researchgate.netresearchgate.net The principle, however, remains that readily available, enantiomerically pure starting materials like this compound are highly sought after for such synthetic endeavors to avoid complex resolution steps or the need for asymmetric synthesis from achiral precursors. wikipedia.org

Intermediate in the Synthesis of Structurally Diverse Research Compounds

This compound serves as a versatile intermediate for the synthesis of a variety of research compounds due to its dual functionality. The hydroxyl groups can be selectively protected or activated to participate in a range of chemical transformations. For instance, the phenolic hydroxyl can undergo etherification or esterification, while the secondary alcohol can be oxidized to a ketone or participate in substitution reactions. This allows for the systematic structural modification and the generation of libraries of compounds for further investigation.

The synthesis of complex molecules often relies on the use of such multifunctional building blocks. researchgate.netresearchgate.net The strategic manipulation of the functional groups in this compound allows for its incorporation into larger, more complex molecular architectures.

Table 1: Potential Transformations of this compound

| Functional Group | Potential Reaction | Resulting Moiety |

| Phenolic Hydroxyl | Etherification (e.g., Williamson ether synthesis) | Aryl ether |

| Phenolic Hydroxyl | Esterification | Aryl ester |

| Secondary Alcohol | Oxidation (e.g., Swern, Dess-Martin) | Ketone |

| Secondary Alcohol | Nucleophilic Substitution (after activation) | Alkylated product |

| Aromatic Ring | Electrophilic Aromatic Substitution | Substituted phenol (B47542) |

Strategies for Chiral Pool Synthesis Utilizing this compound

Chiral pool synthesis is a strategy that utilizes abundant, enantiopure natural products as starting materials for the synthesis of other chiral molecules. wikipedia.orgresearchgate.net This approach leverages the inherent chirality of the starting material to control the stereochemistry of the final product. This compound, with its defined stereocenter, is a prime candidate for this strategy.

Key strategies for its utilization include:

Stereospecific Transformations: The existing stereocenter can direct the stereochemical outcome of subsequent reactions, either through substrate control or by the installation of a chiral auxiliary derived from the molecule itself.

Functional Group Interconversion: The hydroxyl groups can be converted into other functionalities, such as amines or halides, with retention or inversion of configuration at the chiral center, thus expanding its synthetic utility.

Scaffold for Further Elaboration: The phenyl ring and the propyl side chain provide a robust scaffold that can be further functionalized to build up molecular complexity.

Application in the Development of New Stereoselective Synthetic Methodologies

The development of new stereoselective synthetic methods is crucial for advancing organic chemistry. slideshare.net Chiral molecules like this compound can be employed as substrates to test and refine these new methodologies. For example, a newly developed asymmetric reduction or oxidation could be tested on the corresponding ketone or alcohol of this compound to assess its enantioselectivity and diastereoselectivity.

Furthermore, derivatives of this compound could potentially be used as chiral ligands or catalysts in asymmetric transformations. The combination of a rigid aromatic ring and a chiral side chain could provide the necessary steric and electronic environment to induce chirality in a prochiral substrate. The development of such catalytic systems is an active area of research. nih.gov

Enzymatic Transformations and Biocatalytic Studies on R 3 2 Hydroxypropyl Phenol Analogues

Investigation of Enzyme-Substrate Interactions in in vitro Systems

The interaction between an enzyme and its substrate is fundamental to any biocatalytic process. For phenolic compounds, several classes of enzymes are of primary interest, including oxidoreductases like tyrosinases, laccases, phenol (B47542) hydroxylases, and alcohol dehydrogenases. The specific structural features of a phenolic analogue, such as the position and nature of substituents on the aromatic ring, profoundly influence its binding and conversion within the enzyme's active site.

Tyrosinases are copper-containing monooxygenases that catalyze the ortho-hydroxylation of monophenols to o-diphenols and the subsequent oxidation to o-quinones. nih.govnih.gov The active site contains a binuclear copper center coordinated by histidine residues, which activates molecular oxygen for the reaction. nih.govresearchgate.net Docking studies with ortho-substituted phenols have shown that despite potential steric hindrance, these molecules can bind in a manner that allows for electrophilic attack by the peroxide ion on the carbon atom ortho to the existing hydroxyl group. nih.gov The orientation and proximity of the substrate's phenolic hydroxyl group to the copper ions are critical for catalysis. nih.gov

Laccases , another group of multi-copper oxidases, exhibit broad substrate specificity for phenolic compounds, oxidizing them via a one-electron abstraction mechanism to form phenoxy radicals. csic.esnih.govijcmas.com These radicals can then undergo non-enzymatic polymerization or further reactions. The substrate-binding pocket near the T1 copper site determines the enzyme's substrate range and redox potential. nih.gov Mutagenesis studies on residues within this pocket have demonstrated that subtle changes can significantly alter substrate specificity and activity. csic.es

Phenol hydroxylases (PHHY) are flavoproteins that utilize NADPH to hydroxylate simple phenols to their corresponding catechols. ebi.ac.uk The active site positions the phenol substrate for attack through hydrogen bonding with key residues like Tyr289. ebi.ac.uk Other residues, such as Asp54 and Arg281, polarize the phenolic hydroxyl group, activating it for hydroxylation by a C4a-hydroperoxyflavin intermediate. ebi.ac.uk The enzyme's affinity and catalytic efficiency are highly dependent on the substituents of the phenol ring. nih.gov

Alcohol dehydrogenases (ADH) are NAD(P)+ dependent enzymes that catalyze the reversible oxidation of alcohols to aldehydes or ketones. labinsights.nlwikipedia.org For an analogue like (R)-3-(2-Hydroxypropyl)phenol, the secondary alcohol on the propyl side chain would be the target. The substrate-binding pocket of ADH contains a catalytic zinc atom that coordinates the alcohol's hydroxyl group. wikipedia.org The size and shape of the binding pocket are crucial for determining substrate specificity, and studies have shown that mutating residues within this pocket can invert specificity from small alcohols like ethanol (B145695) to larger ones. acs.orgnih.gov

| Enzyme Class | Key Active Site Features | Interaction Mechanism with Phenol Analogues | References |

| Tyrosinase | Binuclear copper center (CuA, CuB) coordinated by histidine residues. | The phenolic hydroxyl group of the substrate interacts with the copper center, facilitating ortho-hydroxylation by an activated oxygen species. | nih.govnih.govresearchgate.net |

| Laccase | T1, T2, and T3 copper centers. The T1 site is the substrate-binding site. | The enzyme abstracts an electron from the phenolic hydroxyl group at the T1 site, generating a phenoxy radical. | csic.esnih.govijcmas.com |

| Phenol Hydroxylase | FAD cofactor; key residues (e.g., Tyr289, Asp54, Arg281) for substrate binding and activation. | Substrate's phenolic -OH forms hydrogen bonds with active site residues, positioning it for ortho-hydroxylation by a C4a-hydroperoxyflavin intermediate. | ebi.ac.uknih.gov |

| Alcohol Dehydrogenase | Catalytic zinc atom; NAD+/NADH binding domain. | The alcohol's hydroxyl group coordinates with the zinc atom, facilitating hydride transfer to NAD+ to form an aldehyde or ketone. | labinsights.nlwikipedia.org |

Biotransformation Pathways and Metabolite Identification in Controlled Bioreactors

The biodegradation of phenolic compounds by microorganisms in controlled bioreactors is a key area of environmental biotechnology. Bacteria, particularly from the genus Pseudomonas, and various filamentous fungi have demonstrated the ability to utilize alkylphenols as a sole carbon and energy source. nih.govnih.govscialert.net These organisms employ specific metabolic pathways to break down the aromatic structure.

For an analogue like this compound, two primary degradation routes are plausible based on studies of similar compounds.

Side-Chain Oxidation Followed by Ring Cleavage: The initial attack could occur on the hydroxypropyl side chain. An alcohol dehydrogenase could oxidize the secondary alcohol to a ketone, followed by further enzymatic steps. Alternatively, enzymes like 4-ethylphenol (B45693) methylenehydroxylase (4EPMH) from Pseudomonas putida are known to hydroxylate the methylene (B1212753) group adjacent to the benzene (B151609) ring on 4-alkylphenols. nih.govresearchgate.net This enzyme acts via dehydrogenation to form a quinone methide, which is then hydrated to a chiral alcohol. nih.gov Following side-chain modification, the resulting phenolic intermediate is typically hydroxylated to form a catechol derivative. The aromatic ring is then cleaved by dioxygenase enzymes, either via an ortho- or meta-cleavage pathway, funneling the products into the tricarboxylic acid (TCA) cycle. nih.govnih.gov

Ring Hydroxylation Followed by Side-Chain Modification: The degradation could also be initiated by direct hydroxylation of the aromatic ring by a phenol hydroxylase to form a substituted catechol. ebi.ac.uk Fungal systems, for example, often utilize phenol 2-monooxygenase for this initial step. nih.gov The resulting dihydroxy-aromatic compound could then undergo ring cleavage, or the side chain could be subsequently modified and metabolized.

Metabolite identification in these processes is typically performed using techniques like gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC). nih.govmdpi.com Studies on the degradation of 4-n-propylphenol by Pseudomonas have identified 1-(4′-hydroxyphenyl)propanol as a key metabolite, indicating hydroxylation of the side chain. nih.gov Fungal degradation of phenol often proceeds through catechol and hydroquinone (B1673460) intermediates. nih.gov

| Organism Type | Typical Initial Reaction | Key Intermediate Metabolites | Pathway | References |

| Bacteria (Pseudomonas sp.) | Side-chain hydroxylation or oxidation | 4-Alkylcatechols, 2-hydroxymuconic semialdehydes | meta-cleavage pathway | nih.govnih.gov |

| Fungi (Aspergillus, Scedosporium) | Aromatic ring hydroxylation | Catechol, Hydroquinone, 3-Oxoadipate | ortho-cleavage pathway | nih.govnih.govresearchgate.net |

| Bacteria (Pseudomonas putida) | Side-chain dehydrogenation/hydration | 1-(4'-hydroxyphenyl)alkanols | Side-chain oxidation | nih.govresearchgate.net |

Engineering of Enzymes for Enhanced this compound Conversion

While naturally occurring enzymes can process phenolic compounds, their efficiency, stability, and selectivity are often suboptimal for industrial applications. Protein engineering, particularly through directed evolution and rational design, offers powerful tools to tailor enzymes for specific substrates and process conditions. nih.govrcsb.org

Directed Evolution mimics the process of natural selection in the laboratory. rcsb.org It involves creating large libraries of enzyme variants through random mutagenesis (e.g., error-prone PCR) or gene recombination (e.g., DNA shuffling), followed by high-throughput screening to identify mutants with improved properties. This approach has been successfully applied to enhance various enzymes. For instance, cytochrome P450 monooxygenases, which can hydroxylate aromatic compounds, have been engineered for improved activity, altered regioselectivity, and enhanced stability. rwth-aachen.denih.govmdpi.com Similarly, laccases have been evolved for higher activity in organic solvents and toward specific phenolic substrates. csic.esmdpi.com

Rational and Semi-Rational Design relies on knowledge of the enzyme's structure and mechanism. researchgate.net Using techniques like site-directed or site-saturation mutagenesis, specific amino acid residues in the active site or substrate-binding channel are replaced to rationally alter the enzyme's function. researchgate.netmdpi.com For example, mutating residues in the substrate-binding pocket of yeast alcohol dehydrogenase has been used to shift its specificity toward larger, more complex alcohols. nih.gov In phenol hydroxylase, mutating active site residues like Tyr289 and Pro364 has provided insights into their roles in flavin reduction and stabilization of the transition state, respectively, demonstrating how targeted changes can modulate catalytic efficiency. researchgate.netnih.gov

For a substrate like this compound, engineering efforts could focus on several enzymes. An alcohol dehydrogenase could be engineered for higher activity and stereoselectivity toward the (R)-enantiomer's secondary alcohol. A cytochrome P450 or phenol hydroxylase could be evolved to selectively hydroxylate the aromatic ring at a specific position, avoiding overoxidation. Laccases could be modified to better accommodate the substituted phenol and increase the rate of radical formation.

| Enzyme Target | Engineering Strategy | Goal of Engineering | Example Outcome | References |

| Cytochrome P450 BM3 | Directed Evolution, Semi-Rational Design | Broaden substrate scope, improve regioselectivity for aromatic hydroxylation. | Variants created that efficiently convert benzene to phenol and then hydroquinone. | rwth-aachen.demdpi.comresearchgate.net |

| Laccase | Site-Saturation Mutagenesis | Enhance activity towards specific lignin-derived phenols. | Mutants with up to 90-times higher activity than wild-type were generated. | csic.es |

| Alcohol Dehydrogenase | Site-Directed Mutagenesis | Invert or alter substrate specificity. | Wild-type enzyme prefers ethanol; mutants were created that are more active on hexanol. | nih.gov |

| Phenol Hydroxylase | Site-Directed Mutagenesis | Investigate the role of active site residues, alter coupling efficiency. | P364S mutant showed significantly decreased hydroxylation of phenol but not resorcinol. | nih.gov |

Future Directions and Emerging Research Avenues for R 3 2 Hydroxypropyl Phenol

Integration with Automated Synthesis and High-Throughput Experimentation

The synthesis and optimization of chiral molecules like (R)-3-(2-Hydroxypropyl)phenol are ripe for acceleration through the integration of automated synthesis and high-throughput experimentation (HTE). youtube.com Automated platforms enable the rapid and parallel execution of numerous experiments, which is invaluable for screening a wide array of catalysts, reagents, and reaction conditions. youtube.com This approach significantly reduces the time and resources required for process development compared to traditional, one-at-a-time manual experimentation. youtube.com

For the synthesis of this compound, HTE can be employed to efficiently screen for optimal conditions in key reaction types such as asymmetric hydrogenations or kinetic resolutions. nih.gov Robotic systems can precisely dispense reagents and catalysts into multi-well plates, allowing for the simultaneous investigation of hundreds of unique reaction environments. nih.govnih.gov This methodology facilitates the rapid identification of conditions that maximize yield and enantioselectivity, crucial metrics for the production of a single enantiomer drug intermediate. nih.gov The data generated from these high-throughput screens can build a comprehensive understanding of the reaction landscape, guiding further optimization and scale-up efforts. youtube.com

Table 1: Parameters for High-Throughput Experimentation in this compound Synthesis

| Parameter | Variables for Screening | Rationale |

| Catalyst | Various chiral ligands, metal precursors (e.g., Rhodium, Ruthenium, Iridium), organocatalysts, enzymes (lipases, reductases) | To identify the most effective system for asymmetric induction and high conversion rates. wikipedia.org |

| Solvent | A broad spectrum of polar, non-polar, protic, and aprotic solvents | To assess the impact on catalyst solubility, stability, and reaction kinetics. youtube.com |

| Temperature | A range from low to high temperatures | To determine the optimal thermal conditions for reaction rate and selectivity. youtube.com |

| Pressure | For reactions involving gases (e.g., hydrogenation) | To evaluate the effect on gas solubility and reaction efficiency. youtube.com |

| Reagent Ratio | Varying molar ratios of substrate to catalyst and other reagents | To optimize stoichiometry for maximum yield and minimal waste. |

Exploration of Novel Catalytic Systems for Sustainable Production

A major thrust in modern chemical manufacturing is the development of sustainable and green production methods. nih.gov For this compound, future research will focus on novel catalytic systems that minimize environmental impact. This includes the development of heterogeneous catalysts, which are easily separated from the reaction mixture and can be reused over multiple cycles, thereby reducing waste and metal contamination. sciencedaily.com

Biocatalysis represents another promising frontier. chiralpedia.com Enzymes, operating under mild conditions in aqueous media, offer a highly selective and environmentally benign alternative to traditional chemical catalysts. For instance, specific reductases could be engineered for the asymmetric reduction of a corresponding ketone precursor to yield this compound with high enantiopurity. Similarly, lipases could be used in the kinetic resolution of a racemic mixture.

The principles of green chemistry, such as maximizing atom economy and using less hazardous chemicals, will guide this research. sjjc.edu.in This could involve exploring solvent-free reaction conditions or using greener solvents like water or polyethylene (B3416737) glycol (PEG). nih.govwikipedia.org The goal is to create manufacturing processes that are not only efficient and selective but also inherently safer and more sustainable. sciencedaily.com

Potential as a Chiral Scaffold in Materials Science Research (e.g., liquid crystals, polymers)

The defined stereochemistry and functional groups of this compound make it an attractive chiral building block for the synthesis of advanced materials. enamine.netresearchgate.net In materials science, chirality can impart unique optical, electronic, and mechanical properties to polymers and liquid crystals. mdpi.com

The incorporation of this compound into polymer backbones or as a side chain could lead to the creation of novel chiral polymers. These materials could have applications in chiral chromatography (as a stationary phase for separating other enantiomers), asymmetric catalysis, or as sensors capable of chiral recognition. The two hydroxyl groups offer versatile points for polymerization, potentially leading to new polyesters or polyethers with controlled stereochemistry.

In the field of liquid crystals, introducing chiral molecules can induce the formation of helical superstructures, such as cholesteric or blue phases. mdpi.com this compound or its derivatives could be used as chiral dopants to induce or modify the helical twisting power in achiral liquid crystal hosts. nih.gov This could lead to the development of new electro-optical devices, responsive materials, and advanced display technologies. nih.gov

Table 2: Potential Applications in Materials Science

| Material Type | Potential Role of this compound | Resulting Properties and Applications |

| Chiral Polymers | Monomeric unit or chiral side chain | Separation media for chiral chromatography, heterogeneous asymmetric catalysts, chiral sensors. |

| Liquid Crystals | Chiral dopant | Induction of helical phases (e.g., cholesteric), materials for advanced optical filters, sensors, and displays. mdpi.com |

| Covalent Organic Frameworks (COFs) | Chiral building block | Creation of porous materials with chiral channels for enantioselective separations and heterogeneous catalysis. researchgate.net |

Advanced Analytical Methodologies for Real-Time Reaction Monitoring

To ensure the efficient and controlled synthesis of this compound, particularly in continuous flow processes, advanced analytical methodologies are essential. nih.gov Process Analytical Technology (PAT) enables real-time monitoring of critical reaction parameters, moving beyond traditional offline analysis. scispace.comchemrxiv.org

The integration of various spectroscopic techniques directly into the reaction stream allows for continuous data acquisition. researchgate.net For example, inline Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV/Vis) spectroscopy can provide instantaneous information on the concentration of reactants, intermediates, products, and byproducts. nih.govresearchgate.net This data is crucial for understanding reaction kinetics, identifying the endpoint of reactions, and detecting any process deviations in real time. scispace.comcsic.es

For chiral synthesis, online chiral High-Performance Liquid Chromatography (UHPLC) can be integrated to monitor the enantiomeric excess (ee) as the reaction progresses. scispace.comresearchgate.net This immediate feedback allows for precise control over the reaction conditions to maximize the formation of the desired (R)-enantiomer. These data-rich approaches are fundamental to implementing advanced process control strategies and ensuring consistent product quality. nih.gov

Computational Design of Novel Derivatives with Tailored Reactivity Profiles

Computational chemistry and in silico design offer powerful tools for accelerating the discovery of new molecules and optimizing their properties. nih.gov By using the structure of this compound as a starting point, computational models can be used to design novel derivatives with specific, tailored reactivity profiles.

Molecular modeling techniques can predict how modifications to the molecule's structure—such as adding or changing functional groups on the aromatic ring or modifying the propyl side chain—will affect its chemical and physical properties. This is particularly important in drug design, where chirality plays a critical role in the interaction between a drug and its biological target. nih.gov

For example, Quantitative Structure-Activity Relationship (QSAR) studies can be performed on a virtual library of derivatives to predict their potential biological activity or other desired properties. This allows researchers to prioritize the synthesis of the most promising candidates, saving significant time and resources. nih.gov This computational-first approach enables the rational design of new chiral building blocks based on the this compound scaffold, expanding its utility in pharmaceuticals, agrochemicals, and materials science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-3-(2-Hydroxypropyl)phenol, and how do reaction parameters influence yield?

- Methodological Answer : The synthesis typically involves reacting phenolic precursors with amino or hydroxypropyl sources under controlled conditions. Key parameters include:

- Solvent choice : Polar solvents (e.g., ethanol, water) enhance reactant solubility and reaction rates .

- Catalysts : Acidic or basic catalysts may accelerate substitution or condensation reactions, depending on the precursor .

- Temperature : Moderate heating (50–80°C) is often required to balance reaction kinetics and avoid decomposition .

- Validation : Monitor reaction progress via TLC or HPLC, and optimize yield by systematically varying solvents, catalysts, and temperatures.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- Spectroscopy : NMR (¹H/¹³C) confirms substituent positions and stereochemistry .

- Chromatography : HPLC or GC-MS assesses purity and identifies byproducts .

- Mass spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can researchers evaluate the bioactivity of this compound, such as enzyme inhibition or antioxidant effects?

- Methodological Answer :

- α-Glucosidase inhibition : Perform in vitro assays using p-nitrophenyl glucopyranoside as a substrate, measuring IC₅₀ values via spectrophotometry .

- Antioxidant activity : Use DPPH radical scavenging assays, comparing results to standard antioxidants (e.g., ascorbic acid) .

- Cellular models : Test cytotoxicity and therapeutic efficacy in cell lines (e.g., Caco-2 for bioavailability studies) .

Q. What strategies are effective for resolving contradictions in reported bioactivity or synthesis yields?

- Methodological Answer :

- Reproducibility checks : Verify reaction conditions (e.g., solvent purity, inert atmosphere) and bioassay protocols .

- Data normalization : Account for batch-to-batch variability by reporting yields relative to internal standards .

- Meta-analysis : Compare results across studies, noting differences in model systems (e.g., bacterial vs. mammalian assays) .

Q. How can structure-activity relationships (SAR) be analyzed to enhance therapeutic potential?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., amino, hydroxyl groups) and test derivatives for activity shifts .

- Molecular docking : Use software like AutoDock to predict binding interactions with target enzymes (e.g., α-glucosidase) .

- Hydrogen-bond mapping : Analyze crystallographic or NMR data to identify critical interactions with biological targets .

Q. What approaches are used to study metabolic pathways and bioavailability of this compound?

- Methodological Answer :

- In vitro models : Use Caco-2 cell monolayers to simulate intestinal absorption and measure permeability .

- Pharmacokinetic profiling : Conduct LC-MS/MS studies in rodent models to quantify plasma half-life and tissue distribution .

- Enzyme stability assays : Incubate the compound with liver microsomes to assess metabolic degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.